Boc-Thr(Leu-Fmoc)-OH

CAS No.: 944283-26-5

Cat. No.: VC7900067

Molecular Formula: C30H38N2O8

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944283-26-5 |

|---|---|

| Molecular Formula | C30H38N2O8 |

| Molecular Weight | 554.6 g/mol |

| IUPAC Name | (2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t18-,24+,25+/m1/s1 |

| Standard InChI Key | RRBJZTPVMBBJNT-YWWLGCSWSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

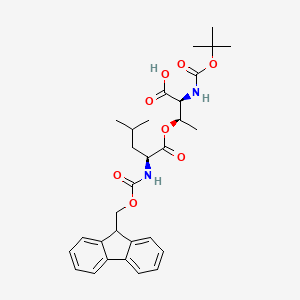

Chemical Structure and Physicochemical Properties

Boc-Thr(Leu-Fmoc)-OH (CAS: 944283-26-5) is a modified amino acid featuring orthogonal protecting groups on its α-amino and side-chain functionalities. The Boc group shields the α-amino group, while the Fmoc group protects the hydroxyl side chain of threonine, allowing sequential deprotection during synthesis. Its molecular formula, C₃₀H₃₈N₂O₈, corresponds to a molecular weight of 554.64 g/mol .

Structural Features

The compound’s structure integrates:

-

A Boc-protected α-amino group (tert-butoxycarbonyl), which is acid-labile and removed under mild acidic conditions.

-

An Fmoc-protected leucine side chain (fluorenylmethyloxycarbonyl), cleaved via base treatment (e.g., piperidine).

-

A threonine backbone, contributing hydrophilicity and hydrogen-bonding capacity.

This dual-protection strategy ensures compatibility with both Boc- and Fmoc-based synthesis workflows, making it adaptable to diverse peptide assembly platforms .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 554.64 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C in anhydrous environment | |

| CAS Number | 944283-26-5 |

The solubility in dimethyl sulfoxide (DMSO) facilitates its use in automated synthesizers, while its stability at -20°C ensures long-term usability .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

Boc-Thr(Leu-Fmoc)-OH is predominantly utilized in SPPS, where its orthogonal protecting groups enable iterative coupling and deprotection cycles. The synthesis protocol typically involves:

-

Deprotection of Fmoc Group: Treatment with 20% piperidine in DMF removes the Fmoc group from the leucine side chain, exposing the hydroxyl group for subsequent coupling .

-

Coupling Reaction: Activation of the carboxyl group using agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitates peptide bond formation with the incoming amino acid’s amine group.

-

Boc Group Retention: The Boc group remains intact during Fmoc removal, ensuring selective side-chain functionalization .

Analytical Validation

Quality control is achieved through:

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% typical).

-

Mass Spectrometry (MS): Confirmation of molecular weight (m/z 554.64).

-

Nuclear Magnetic Resonance (NMR): Structural verification via ¹H and ¹³C spectra .

Applications in Biomedical Research

Peptide Therapeutics Development

The compound’s role in synthesizing peptide-based drugs is underscored by its ability to enhance bioactivity and metabolic stability. For instance, peptides incorporating Boc-Thr(Leu-Fmoc)-OH exhibit improved resistance to proteolytic degradation compared to linear analogs, a critical advantage in oral drug formulations .

Targeted Drug Delivery Systems

In bioconjugation, the Fmoc-leucine moiety serves as a linker for attaching therapeutic peptides to antibodies or nanoparticles. This strategy has been leveraged in developing antibody-drug conjugates (ADCs) for oncology, where precise targeting minimizes off-site toxicity .

Protein Engineering and Synthetic Biology

Researchers employ Boc-Thr(Leu-Fmoc)-OH to introduce non-natural amino acids into proteins, enabling the study of structure-activity relationships. For example, substituting threonine with this derivative in enzyme active sites has elucidated mechanisms of catalytic efficiency .

Biochemical Interactions and Enzyme Modulation

Role in Peptide-Protein Interactions

The threonine backbone participates in hydrogen bonding with target proteins, while the leucine side chain contributes hydrophobic stabilization. This duality is exploited in designing peptide inhibitors of protein-protein interactions, such as those involved in viral entry mechanisms .

Future Directions and Research Opportunities

Expanding Therapeutic Applications

Ongoing research aims to harness Boc-Thr(Leu-Fmoc)-OH in:

-

Multifunctional Peptides: Combining targeting, therapeutic, and diagnostic elements in a single molecule.

-

Supramolecular Assemblies: Engineering peptide hydrogels for tissue engineering.

Mechanistic Studies

Advanced computational models (e.g., molecular dynamics simulations) could elucidate its interactions with enzymes like BChE, informing the design of next-generation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume